2-Nitrobenzoyl isocyanate
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Overview
Description
2-Nitrobenzoyl isocyanate is an organic compound characterized by the presence of both a nitro group and an isocyanate group attached to a benzene ring. This compound is of significant interest in organic synthesis and industrial applications due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Nitrobenzoyl isocyanate can be synthesized through various methods. One common approach involves the reaction of 2-nitrobenzoic acid with phosgene, resulting in the formation of 2-nitrobenzoyl chloride, which is then treated with an amine to yield the desired isocyanate . Another method involves the Curtius rearrangement, where 2-nitrobenzoyl azide is heated to produce this compound and nitrogen gas .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using phosgene and 2-nitrobenzoic acid as starting materials. The reaction is carried out under controlled conditions to ensure safety and maximize yield .
Chemical Reactions Analysis
Types of Reactions
2-Nitrobenzoyl isocyanate undergoes various chemical reactions, including:
Substitution Reactions: Reacts with nucleophiles such as alcohols and amines to form urethanes and ureas.
Addition Reactions: Reacts with water to form 2-nitrobenzamide and carbon dioxide.
Rearrangement Reactions: Undergoes Curtius rearrangement to form this compound from 2-nitrobenzoyl azide.
Common Reagents and Conditions
Alcohols and Amines: Used in substitution reactions to form urethanes and ureas.
Water: Reacts with this compound to form 2-nitrobenzamide.
Heat: Applied in Curtius rearrangement to facilitate the formation of this compound.
Major Products Formed
Urethanes and Ureas: Formed from reactions with alcohols and amines.
2-Nitrobenzamide: Formed from the reaction with water.
Scientific Research Applications
2-Nitrobenzoyl isocyanate has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce isocyanate functionality into molecules.
Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Nitrobenzoyl isocyanate involves its reactivity as an electrophile. The isocyanate group (R−N=C=O) readily reacts with nucleophiles, such as alcohols and amines, to form urethanes and ureas . This reactivity is exploited in various synthetic applications, including the formation of polymers and modification of biomolecules .
Comparison with Similar Compounds
Similar Compounds
Phenyl isocyanate: Similar in structure but lacks the nitro group, making it less reactive in certain contexts.
Methyl isocyanate: Contains a methyl group instead of a nitro group, leading to different reactivity and applications.
2-Nitrobenzoyl chloride: Precursor to 2-nitrobenzoyl isocyanate, used in similar synthetic applications.
Uniqueness
This compound is unique due to the presence of both a nitro group and an isocyanate group, which enhances its reactivity and versatility in synthetic applications. The nitro group also imparts distinct electronic properties, making it valuable in specific research and industrial contexts .
Properties
CAS No. |
5843-48-1 |
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Molecular Formula |
C8H4N2O4 |
Molecular Weight |
192.13 g/mol |
IUPAC Name |
2-nitrobenzoyl isocyanate |
InChI |
InChI=1S/C8H4N2O4/c11-5-9-8(12)6-3-1-2-4-7(6)10(13)14/h1-4H |
InChI Key |
ZZTXGLBRQLEFLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N=C=O)[N+](=O)[O-] |
Origin of Product |
United States |
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